molecular formula C13H17N5OS B1396401 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1306753-63-8

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B1396401
M. Wt: 291.37 g/mol
InChI Key: XUTQIUHRSJJMGG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Molecular Structure

    The compound is utilized in the synthesis of various heterocyclic compounds, which are critical in the field of medicinal chemistry. For instance, it is involved in the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives. These derivatives have been synthesized via reactions involving amino compounds and have been structurally characterized using various spectroscopic methods, indicating their importance in the structural study of heterocyclic compounds (Abdel‐Aziz et al., 2008), (Darweesh et al., 2016).

  • Chemical Reactivity and Selectivity

    The compound exhibits interesting reactivity and selectivity patterns, making it a significant subject of chemical research. For example, studies have explored the selectivity of its reactions with hydrazine in various solvents, emphasizing the formation of specific pyridone cycles or cyclizations resulting in fused 1,2-diazepines (Didenko et al., 2010).

  • Biological Activity and Potential Therapeutic Applications

    Although the focus here is not on drug dosage or side effects, it's worth noting that derivatives of this compound have shown biological activities. Some synthesized compounds exhibited moderate effects against certain bacterial and fungal species, indicating potential therapeutic applications or use in studying antimicrobial resistance (Abdel‐Aziz et al., 2008), (Lahmidi et al., 2019).

  • Phosphodiesterase Inhibition

    Certain derivatives of this compound, particularly 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, have been prepared as inhibitors of cAMP phosphodiesterase, demonstrating potential as new cardiovascular agents. This highlights the compound's relevance in the development of cardiovascular therapeutics (Novinson et al., 1982).

properties

IUPAC Name

1-[7-[(E)-2-(dimethylamino)ethenyl]-2-ethylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-5-20-13-15-12-14-8-10(9(2)19)11(18(12)16-13)6-7-17(3)4/h6-8H,5H2,1-4H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTQIUHRSJJMGG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NN2C(=C(C=NC2=N1)C(=O)C)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
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1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.